3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid
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Overview
Description
3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid is a complex organic compound that features a bromine atom, a benzoic acid moiety, and an oxadiazole ring
Mechanism of Action
Mode of Action
Oxadiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Oxadiazole derivatives have been found to affect a broad range of biochemical pathways, depending on the specific derivative and target .
Result of Action
Oxadiazole derivatives have been found to have various biological activities, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Biochemical Analysis
Biochemical Properties
Compounds containing the oxadiazole ring are known to exhibit a broad range of chemical and biological properties . They can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid typically involves multiple steps, starting with the bromination of a suitable benzoic acid derivative. The oxadiazole ring is introduced through a cyclization reaction involving a hydrazide intermediate. Common reagents used in these reactions include bromine, thionyl chloride, and various cyclizing agents such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding derivatives, while reduction reactions can modify the oxadiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxadiazole derivatives .
Scientific Research Applications
3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Uniqueness
3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid is unique due to the presence of the bromine atom, which can significantly alter its reactivity and binding properties compared to similar compounds. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-6-9(14-18-13-6)5-17-10-3-2-7(11(15)16)4-8(10)12/h2-4H,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHUVZVEYOSTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1COC2=C(C=C(C=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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